2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Description
2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro, fluoro, and thiazolyl groups
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-6-5-17-11(14-6)15-10(16)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVUURHYGYONFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiazole ring: This can be achieved by reacting 4-methyl-2-aminothiazole with appropriate reagents.
Introduction of the benzamide moiety: The thiazole derivative is then coupled with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of chloro and fluoro substituents, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzamide ring.
Scientific Research Applications
2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Material science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological studies: It is used in studies to understand the interaction of thiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents enhance its binding affinity and specificity . The exact pathways depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide: can be compared with other benzamide derivatives such as:
Uniqueness
The unique combination of chloro, fluoro, and thiazolyl groups in 2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
